![molecular formula C9H17NO B1382439 3,3-Dimethyl-2-(oxolan-2-yl)azetidine CAS No. 1803607-84-2](/img/structure/B1382439.png)
3,3-Dimethyl-2-(oxolan-2-yl)azetidine
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Overview
Description
3,3-Dimethyl-2-(oxolan-2-yl)azetidine (DMOA) is a heterocyclic compound with a five-membered ring structure containing an oxygen atom and nitrogen atom in the ring. It is an important intermediate in the synthesis of many pharmaceuticals and agrochemicals. It is a versatile building block for the synthesis of a variety of compounds and is used in the synthesis of drugs, pesticides, and other compounds. It is also used in the synthesis of many natural products and biocatalysts.
Scientific Research Applications
Synthesis of Heterocyclic Amino Acid Derivatives
“3,3-Dimethyl-2-(oxolan-2-yl)azetidine” is utilized in the synthesis of new heterocyclic amino acid derivatives. This process involves aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . These derivatives are significant due to their potential biological activities and their role as building blocks in pharmaceuticals.
Suzuki–Miyaura Cross-Coupling Reactions
This compound is also instrumental in the Suzuki–Miyaura cross-coupling reactions. It’s used to create novel heterocyclic compounds by coupling with boronic acids . This reaction is pivotal in the development of pharmaceuticals and agrochemicals due to its ability to form carbon-carbon bonds efficiently.
NMR Spectroscopy Studies
The molecular structure and purity of “3,3-Dimethyl-2-(oxolan-2-yl)azetidine” can be analyzed using NMR spectroscopy. This technique provides detailed information on the molecular environment and the electronic interactions within the compound .
High-Performance Liquid Chromatography (HPLC)
HPLC is employed to assess the purity and to separate the components of “3,3-Dimethyl-2-(oxolan-2-yl)azetidine”. It’s crucial for quality control in pharmaceutical manufacturing and for ensuring the consistency of the compound .
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is used for the identification and quantification of “3,3-Dimethyl-2-(oxolan-2-yl)azetidine”. This application is essential for toxicology studies and for determining the pharmacokinetics of the compound in biological samples .
Ultra-Performance Liquid Chromatography (UPLC)
UPLC offers a faster and more efficient analysis of “3,3-Dimethyl-2-(oxolan-2-yl)azetidine” compared to traditional HPLC. It’s particularly useful in research settings where time and resource efficiency are critical .
properties
IUPAC Name |
3,3-dimethyl-2-(oxolan-2-yl)azetidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(2)6-10-8(9)7-4-3-5-11-7/h7-8,10H,3-6H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMVINFJTHUWCN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1C2CCCO2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-2-(oxolan-2-yl)azetidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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